2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
Overview
Description
“2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol” is a chemical compound with the molecular formula C10H13NO2 . It is a derivative of 2-Methyl-1,2,3,4-tetrahydroisoquinoline, which is a liquid at room temperature . This compound belongs to the class of organic compounds known as tetrahydroisoquinolines .
Synthesis Analysis
The synthesis of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives has been a subject of research. The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2-Methyl-1,2,3,4-tetrahydroisoquinoline consists of a tetrahydroisoquinoline core with a methyl group attached to one of the nitrogen atoms . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .
Chemical Reactions Analysis
The chemical reactions involving 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives are complex and can involve various pathways. Mechanistically, the reaction is said to proceed via intramolecular electrophilic aromatic substitution reaction .
Physical And Chemical Properties Analysis
2-Methyl-1,2,3,4-tetrahydroisoquinoline has a density of 1.0±0.1 g/cm3, a boiling point of 216.7±9.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It has a molar refractivity of 46.7±0.3 cm3 and a molar volume of 147.3±3.0 cm3 .
Scientific Research Applications
Biological Activities
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . They have been found to have potent biological activity .
Medicinal Chemistry
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs . These analogs have been studied for their structural–activity relationship (SAR), and their mechanism of action .
Neurotransmitter Function Control
Endogenous tetrahydroisoquinolines have been suggested to play a role in the control of neurotransmitter function . They may also prevent neurotoxicity related to MAO activity in the brain .
Antitumor Antibiotics
THIQ-based antitumor antibiotics have been isolated from different natural sources . These antibiotics have garnered a lot of attention for over 4 decades .
Parkinson’s Disease Research
1-Methyl-1,2,3,4-Tetrahydroisoquinoline has been used in research related to Parkinson’s disease . It has been associated with the formation of Lewy bodies, which are the most characteristic histopathological feature of Parkinson’s disease .
PD-1/PD-L1 PPI Inhibitors
THIQ-based small-molecule inhibitors of the PD-1/PD-L1 PPI have been designed and synthesized . These inhibitors have been studied for their structure–activity relationships .
Future Directions
The future directions in the research of 2-Methyl-1,2,3,4-tetrahydroisoquinoline and its derivatives could involve further exploration of their biological activities and mechanisms of action. Additionally, the development of novel synthetic strategies for constructing the core scaffold of these compounds could also be a focus of future research .
Mechanism of Action
Target of Action
It’s known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which this molecule belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Some non-catechol tiq derivatives have been shown to inhibit the biosynthesis of 1-metiq in the mitochondrial–synaptosomal fraction of rat brain .
Biochemical Pathways
It’s known that thiqs can affect various biochemical pathways related to infective pathogens and neurodegenerative disorders .
Result of Action
It’s known that some tiqs can produce some damage to dopaminergic neurons, as reflected by a mild but significant decrease in the striatal dopamine concentration in rats chronically administered tiq in high doses .
properties
IUPAC Name |
2-methyl-3,4-dihydro-1H-isoquinoline-4,8-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGIYKRHRXZGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(C2=C(C1)C(=CC=C2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60545543 | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
CAS RN |
23824-25-1 | |
Record name | 1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=23824-25-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60545543 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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